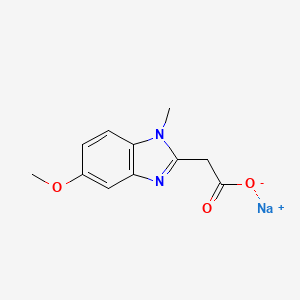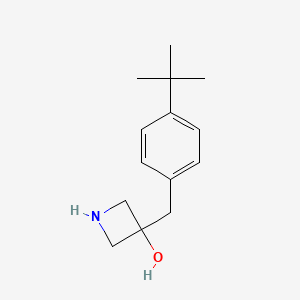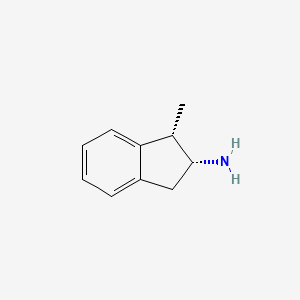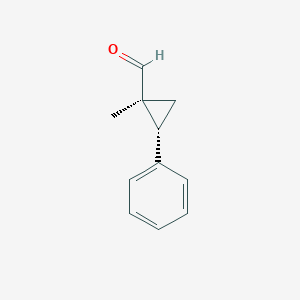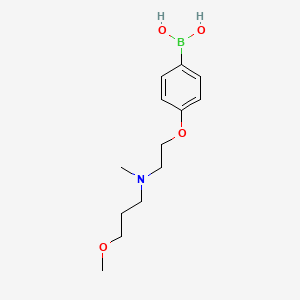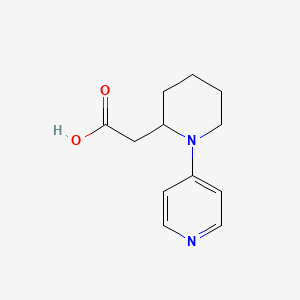![molecular formula C7H10N2 B13583553 2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
2-Azabicyclo[4.1.0]heptane-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[410]heptane-5-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[4.1.0]heptane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation.
Substitution: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Common Reagents and Conditions
Oxidation: Utilizes radical initiators and mild oxidative conditions.
Substitution: Employs palladium catalysts and aminoacyloxylation reagents.
Major Products Formed
Oxidation: Produces functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Yields oxygenated 2-azabicyclo[2.2.1]heptanes.
Applications De Recherche Scientifique
2-Azabicyclo[4.1.0]heptane-5-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of diverse products with potential biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
Azabicyclo[4.1.0]heptane derivatives: Various derivatives with functional groups that modify their chemical behavior.
Propriétés
Formule moléculaire |
C7H10N2 |
|---|---|
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
2-azabicyclo[4.1.0]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-5-1-2-9-7-3-6(5)7/h5-7,9H,1-3H2 |
Clé InChI |
YBQQFIRKRWVYRB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2CC2C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


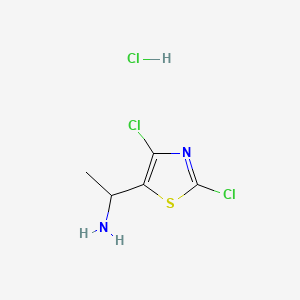
![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)

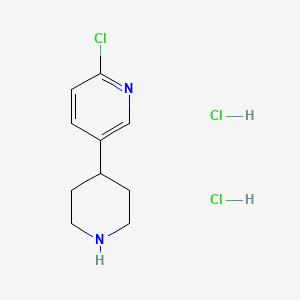



![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)
